3,6-Dihydroxy-2,7-naphthalenedisulfonic acid
Overview
Description
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid is an organic compound with the molecular formula C₁₀H₈O₈S₂. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method involves the use of 2,7-naphthalenedisulfonic acid sodium as a starting material. The process includes the following steps:
Alkali Fusion: 2,7-naphthalenedisulfonic acid sodium is treated with sodium hydroxide and sodium oxide at high temperatures (260-320°C) in an autoclave. This step results in the formation of 2,7-dihydroxynaphthalene.
Acidification: The reaction mixture is then cooled, and the resulting solution is acidified using sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale production. The use of mixed alkali fusion reagents, such as sodium hydroxide and sodium oxide, helps to reduce the amount of sodium hydroxide required and minimizes byproduct formation .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form stable complexes with various substrates, facilitating its use in different applications. The pathways involved include:
Binding to Metal Ions: The sulfonic acid groups can chelate metal ions, making it useful in metal ion detection and removal.
Redox Reactions: The hydroxyl groups participate in redox reactions, contributing to its role in oxidation and reduction processes.
Comparison with Similar Compounds
3,6-Dihydroxy-2,7-naphthalenedisulfonic acid can be compared with other similar compounds, such as:
1,8-Dihydroxynaphthalene-3,6-disulfonic acid: Similar in structure but differs in the position of hydroxyl groups.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Contains an amino group instead of one hydroxyl group.
1-Nitroso-2-naphthol-3,6-disulfonic acid: Contains a nitroso group, which imparts different chemical properties .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable in research and industrial processes. The compound’s ability to form stable complexes and undergo redox reactions highlights its importance in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3,6-dihydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15/h1-4,11-12H,(H,13,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPSKXBHUGOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066939 | |
Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23894-07-7 | |
Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23894-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6-Dihydroxy-2,7-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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